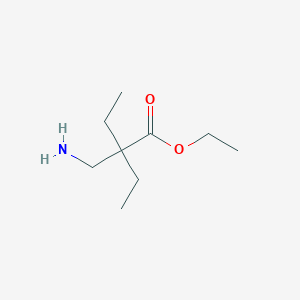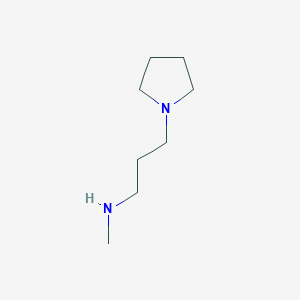
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Übersicht
Beschreibung
“N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” include a boiling point of 191-193°C . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Crystallography and Spectroscopy
- Application Summary : “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is a type of synthetic cathinone, a class of drugs that are becoming increasingly popular . These compounds have similar chemical structures and psychoactive properties .
- Methods of Application : The structure of these synthetic cathinones was identified using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .
- Results or Outcomes : The study provided detailed analyses and identification of these synthetic cathinones .
-
Scientific Field: Drug Discovery
- Application Summary : The pyrrolidine ring, which is a part of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The pyrrolidine ring is used as a scaffold to generate structural diversity in drug design . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
- Results or Outcomes : The study reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Scientific Field: Organic Synthesis
- Application Summary : Pyrrolidine, a part of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine”, is used in the synthesis of various organic compounds .
- Methods of Application : A variety of five-, six-, and seven-membered cyclic amines were synthesized using primary amines with diols catalyzed by a Cp*Ir complex . Also, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .
- Results or Outcomes : The study reported the synthesis of various pyrrolidines in very good yields .
-
Scientific Field: Drug Design
- Application Summary : The pyrrolidine ring, a part of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine”, is used in the design of new drug candidates .
- Methods of Application : The pyrrolidine ring is used as a scaffold to generate structural diversity in drug design . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
- Results or Outcomes : The study reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The pyrrolidine ring, a part of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The pyrrolidine ring is used as a scaffold to generate structural diversity in drug design . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
- Results or Outcomes : The study reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Scientific Field: Organic Chemistry
- Application Summary : Pyrrolidine, a part of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine”, is used in the synthesis of various organic compounds .
- Methods of Application : A variety of five-, six-, and seven-membered cyclic amines were synthesized using primary amines with diols catalyzed by a Cp*Ir complex . Also, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .
- Results or Outcomes : The study reported the synthesis of various pyrrolidines in very good yields .
Zukünftige Richtungen
The future directions in the research and development of pyrrolidine derivatives like “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization .
Eigenschaften
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBNZLWSVHLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566360 | |
| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
CAS RN |
99114-68-8 | |
| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99114-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



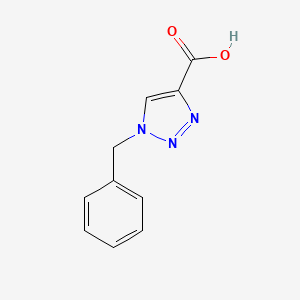
![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)
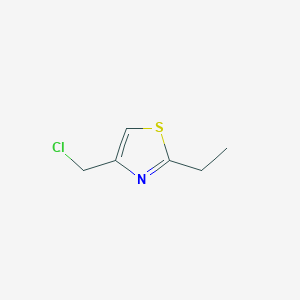






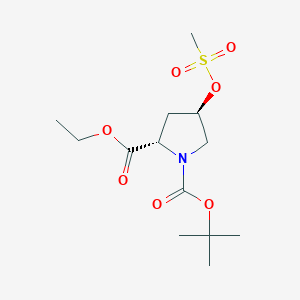
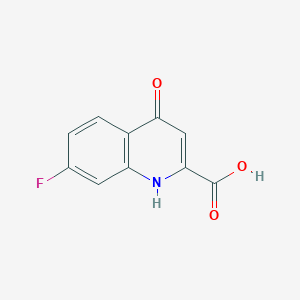

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
